Product packaging for Benzo[b]selenophene-5-ol, 2,3-dihydro-(Cat. No.:CAS No. 245442-91-5)

Benzo[b]selenophene-5-ol, 2,3-dihydro-

Cat. No.: B1251409
CAS No.: 245442-91-5
M. Wt: 199.12 g/mol
InChI Key: KUGBTJVRWXUGMO-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Organoselenium Chemistry

The journey of organoselenium chemistry began with the discovery of the element selenium by J.J. Berzelius in 1817. rsc.org For over a century, the field saw slow progress, partly due to the malodorous and unstable nature of early examples like diethyl selenide (B1212193), first isolated in 1836. rsc.orgwikipedia.orgchemeurope.com Initially, selenium and its compounds were largely considered toxic. tandfonline.com This perception began to shift dramatically in the mid-20th century. In 1957, selenium was identified as an essential micronutrient, a turning point that spurred more rigorous investigation into its biological roles. rsc.org

The 1970s marked a significant acceleration in organoselenium chemistry research. tandfonline.com Scientists discovered numerous beneficial reactions for organic synthesis, and the publication of key monographs helped to catalyze further interest. rsc.orgtandfonline.com The realization that selenium, in the form of the amino acid selenocysteine, is a crucial component of enzymes like glutathione (B108866) peroxidase highlighted its importance in biological systems. rsc.orgnih.gov This discovery fueled the design and development of various organoselenium compounds to mimic the functions of these selenoenzymes. rsc.org Over the past five decades, organoselenium chemistry has grown into a vital branch of organic and medicinal chemistry, with applications ranging from catalysis to the development of new therapeutic agents. tandfonline.comnih.gov

Significance of Selenophene (B38918) and Benzoselenophene Scaffolds in Heterocyclic Chemistry and Materials Science

Selenophene (C₄H₄Se) is a five-membered aromatic heterocycle, analogous to thiophene (B33073) and furan. wikipedia.org Its aromaticity allows it to undergo electrophilic substitution reactions, making it a valuable building block in synthetic chemistry. wikipedia.orgstackexchange.com Selenophene derivatives are widely used as reagents for creating new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, often through palladium or copper-catalyzed coupling reactions. nih.gov

The fusion of a benzene (B151609) ring to a selenophene core gives rise to the benzo[b]selenophene (B1597324) scaffold. These structures have garnered considerable attention in materials science. nih.gov The replacement of sulfur with selenium in analogous thiophene-containing molecules can enhance optoelectronic properties. nih.gov This has led to the development of benzo[b]selenophene-based materials for applications in high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.gov The larger size and different electronic nature of the selenium atom compared to sulfur can influence molecular packing and charge transport properties, leading to improved device performance. researchgate.netacs.org

Unique Attributes of the 2,3-Dihydrobenzo[b]selenophene-5-ol Structure within Contemporary Chemical Research

Within the diverse family of benzoselenophenes, the 2,3-dihydrobenzo[b]selenophene-5-ol structure has been the subject of specific and detailed research, particularly for its antioxidant capabilities. A key study prepared a series of these compounds to investigate their function as chain-breaking antioxidants. researchgate.netnih.gov

The synthesis of these molecules was achieved through a sequence involving a microwave-induced seleno-Claisen rearrangement, intramolecular hydroselenation, and subsequent O-demethylation. nih.govacs.org Researchers then assayed these novel compounds for their ability to inhibit the peroxidation of linoleic acid. nih.gov

A significant finding was their capacity to act as regenerable antioxidants. In the presence of a thiol reducing agent like N-acetylcysteine, the unsubstituted 2,3-dihydrobenzo[b]selenophene-5-ol demonstrated prolonged antioxidant activity, outperforming its methylated analogues and even the well-known antioxidant α-tocopherol under specific two-phase system conditions. nih.govacs.org

The antioxidant efficiency was found to be influenced by methyl substitution on the phenolic ring. While efficiency increased with more methyl groups, the ability to be regenerated by the thiol agent decreased. nih.gov This highlights a trade-off between intrinsic antioxidant activity and regenerability. The unique behavior of the unsubstituted compound is attributed to more efficient regeneration at the lipid-aqueous interface. nih.gov

Detailed physicochemical properties of these compounds were also determined through experimental methods and computational modeling, providing insight into the structure-activity relationship. researchgate.netnih.gov

Interactive Data Table: Antioxidant Properties of 2,3-Dihydrobenzo[b]selenophene-5-ol Derivatives

This table summarizes the key findings from the study on the antioxidant activity of various substituted 2,3-dihydrobenzo[b]selenophene-5-ol compounds compared to α-tocopherol. nih.govacs.org

CompoundSubstitutionInhibited Peroxidation Rate (Rinh, μM/h)Inhibition Time with Regenerating Agent (Tinh, min)Homolytic O-H Bond Dissociation Enthalpy (BDE, kcal/mol)Adiabatic Ionization Potential (IP, kcal/mol)
5a Unsubstituted46> 32080.6163.2
5g Trimethylated266076.3156.0
α-Tocopherol -2290--

Interactive Data Table: Calculated Physicochemical Properties

This table presents calculated values for bond dissociation enthalpies (BDE) and ionization potentials (IP) for the 2,3-dihydrobenzo[b]selenophene-5-ol series, showing the effect of increasing methyl substitution. nih.govacs.org

PropertyUnsubstituted CompoundTrend with Increasing Methyl SubstitutionTrimethylated Compound
BDE (kcal/mol) 80.6Decreases76.3
IP (kcal/mol) 163.2Decreases156.0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OSe B1251409 Benzo[b]selenophene-5-ol, 2,3-dihydro- CAS No. 245442-91-5

Properties

CAS No.

245442-91-5

Molecular Formula

C8H8OSe

Molecular Weight

199.12 g/mol

IUPAC Name

2,3-dihydro-1-benzoselenophen-5-ol

InChI

InChI=1S/C8H8OSe/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2

InChI Key

KUGBTJVRWXUGMO-UHFFFAOYSA-N

SMILES

C1C[Se]C2=C1C=C(C=C2)O

Canonical SMILES

C1C[Se]C2=C1C=C(C=C2)O

Synonyms

2,3-dihydrobenzo(b)selenophene-5-ol

Origin of Product

United States

Advanced Synthetic Strategies for 2,3 Dihydrobenzo B Selenophene 5 Ol and Its Core Structure

Strategic Approaches for the Construction of the Benzo[b]selenophene (B1597324) Ring System

The formation of the benzo[b]selenophene ring, a key structural motif, can be achieved through various synthetic routes. These methods often involve the careful selection of precursors and the strategic application of cyclization and annulation reactions.

The successful synthesis of selenophenes and their benzo-fused derivatives is highly dependent on the choice of starting materials. nih.gov Traditional methods often employ acyclic precursors containing a π-system, which then undergo intramolecular cyclization after the addition of a selenium-based nucleophile or electrophile. nih.gov Another common approach utilizes pre-formed organoselenium precursors that are designed to facilitate intramolecular cyclization. nih.gov

For the synthesis of benzo[b]selenophenes, selenium-functionalized arenes bearing ortho-alkynyl groups are particularly useful precursors. nih.gov These can undergo cyclization mediated by transition metals or electrophilic species. nih.gov A highly effective two-step approach involves the Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes to generate 1-(1-alkynyl)-2-(methylseleno)arenes, which are then primed for electrophilic cyclization. nih.gov The use of simple inorganic selenium precursors, such as elemental selenium, selenium dioxide, and sodium selenide (B1212193), represents a cost-effective and increasingly explored avenue for selenophene (B38918) ring formation. researchgate.net

Table 1: Key Precursors for Benzo[b]selenophene Synthesis
Precursor TypeGeneral StructureCyclization StrategyReference
Acyclic π-SystemR-C≡C-C≡C-R'Addition of Se reagent followed by cyclization nih.gov
Organoselenium PrecursorAryl-Se-C≡C-RIntramolecular cyclization nih.gov
ortho-Alkynyl SelenoareneAryl(SeR)-C≡C-R'Electrophilic or transition-metal-catalyzed cyclization nih.govnih.gov
ortho-Halo Alkynyl AreneAryl(X)-C≡C-RReaction with elemental selenium followed by annulation nih.gov

Intramolecular cyclization is a cornerstone in the synthesis of the benzo[b]selenophene ring system. Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes is a versatile method that tolerates a wide variety of functional groups and proceeds under mild conditions. nih.gov Various electrophiles, including bromine, N-bromosuccinimide (NBS), iodine, and iodine monochloride, can be used to initiate the cyclization. nih.gov For instance, the reaction of 1-(1-decynyl)-2-(methylseleno)benzene with iodine in dichloromethane (B109758) at room temperature yields the corresponding 2,3-disubstituted benzo[b]selenophene in near-quantitative yield within 30 minutes. nih.gov

Transition-metal-free approaches have also been developed, such as the double cyclization of 1,3-diynyl chalcogen derivatives promoted by an electrophilic organoselenium species generated in situ from the oxidative cleavage of a diselenide. rsc.org Furthermore, the intramolecular cyclization of selenoenynes can be promoted by iodine, leading to the formation of 3-iodo-selenophenes. nih.gov This reaction proceeds through a proposed selenonium intermediate, followed by nucleophilic attack and aromatization. mdpi.com

The annulation of a selenophene ring onto a pre-existing benzene (B151609) ring is another effective strategy for constructing benzo[b]selenophenes. acs.org This can be achieved through reactions that form the heterocyclic ring directly onto the aromatic substrate. One such method involves the condensation of a starting material like ethyl 3-bromobenzo[b]selenophene-2-carboxylate with ethyl thioglycolate to build a fused thiophene (B33073) ring, which can then be further transformed. acs.org While this example shows the annulation of a thiophene onto a benzo[b]selenophene, the reverse principle applies.

A visible-light-induced [4+2] annulation of selenophenes with alkynes has been demonstrated as a method to construct a benzene ring onto a selenophene core. researchgate.netresearchgate.net Although this builds the benzene ring rather than the selenophene, it highlights the utility of annulation strategies in accessing fused systems. More direct approaches can involve the rearrangement of certain thiochromenes under acidic conditions, which contract to form fused thiophenes, a reaction that has analogous potential in selenium chemistry. rsc.org

Stereoselective and Regioselective Synthesis of 2,3-Dihydrobenzo[b]selenophene-5-ol

The synthesis of the specific target molecule, 2,3-dihydrobenzo[b]selenophene-5-ol, requires precise control over the regioselectivity of hydroxylation and the stereochemistry of the dihydrogenated selenophene ring.

The synthesis of a series of 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants has been achieved through a one-pot reaction sequence that inherently controls the regiochemistry of the final hydroxyl group and the formation of the dihydro-selenophene ring. acs.orgnih.gov The starting materials for this synthesis are suitably substituted allyl 4-methoxyphenyl (B3050149) selenides. acs.orgnih.gov The placement of the methoxy (B1213986) group on the phenyl ring of the precursor dictates the ultimate position of the hydroxyl group on the benzo[b]selenophene core, thus ensuring regioselectivity. The subsequent intramolecular cyclization process leads directly to the 2,3-dihydro structure. acs.orgnih.gov

The regiochemistry of intramolecular cyclizations can also be condition-dependent in other systems. For example, the transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles can proceed via different pathways depending on the presence of an oxidant, leading to regioselective formation of benzo[b]selenophenes. nih.gov While not directly applied to the title compound, this demonstrates that reaction conditions can be a powerful tool for controlling regioselectivity.

A key method for the synthesis of 2,3-dihydrobenzo[b]selenophene-5-ol involves a microwave-induced seleno-Claisen rearrangement of allyl 4-methoxyphenyl selenides. acs.orgnih.gov This rearrangement is followed by an intramolecular Markovnikov hydroselenation. acs.orgnih.gov The final step to obtain the target phenol (B47542) is the O-demethylation of the resulting methoxy-substituted dihydrobenzo[b]selenophene using boron tribromide. acs.orgnih.gov

The seleno-Claisen rearrangement, analogous to the more common Claisen rearrangement, is a powerful tool for forming carbon-carbon bonds. researchgate.net Microwave irradiation has been shown to accelerate Claisen rearrangements, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netrsc.orgnih.gov The subsequent intramolecular hydroselenation proceeds with Markovnikov regioselectivity, where the selenium atom adds to the more substituted carbon of the alkene, leading to the formation of the five-membered heterocyclic ring. acs.orgnih.gov The use of photoredox catalysis has also been explored for achieving highly regioselective Markovnikov hydrofunctionalization of alkenes in other contexts. nih.gov

Table 2: Synthetic Profile of 2,3-Dihydrobenzo[b]selenophene-5-ol
Synthetic StepDescriptionKey FeaturesReference
1Microwave-induced seleno-Claisen rearrangementForms a C-C bond and repositions the selenyl group. acs.orgnih.gov
2Intramolecular Markovnikov hydroselenationCyclization to form the 2,3-dihydrobenzo[b]selenophene ring. acs.orgnih.gov
3Boron tribromide-induced O-demethylationUnveils the final hydroxyl group at the 5-position. acs.orgnih.gov

Emerging and Catalytic Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided a range of new tools for the construction of selenophene-based structures. nih.gov These methods often offer improvements in terms of yield, selectivity, and functional group tolerance compared to traditional approaches, which frequently required harsh reaction conditions. nih.gov

The construction of the benzo[b]selenophene skeleton can be achieved through various strategies, broadly categorized into those that utilize transition-metal catalysts and those that proceed under metal-free conditions.

Transition-Metal-Catalyzed Approaches:

Palladium and copper catalysts are frequently employed in the synthesis of benzo[b]selenophene precursors and for their subsequent functionalization. A common strategy involves the Sonogashira coupling of a substituted 2-iodo(methylselenyl)arene with a terminal alkyne. scispace.com This palladium/copper-catalyzed reaction efficiently forms the 1-(1-alkynyl)-2-(methylseleno)arene intermediate, which is primed for cyclization. nih.govscispace.com

A copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium has also been developed for the synthesis of 2,5-disubstituted selenophenes, showcasing an atom- and step-economical approach. rsc.org Although this method yields fully aromatic selenophenes, modifications could potentially be explored to access the 2,3-dihydro core.

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Benzo[b]selenophene Synthesis
Reaction TypeCatalyst/ReagentsSubstrate TypeProduct TypeReference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N2-iodo(methylselenyl)arene, terminal alkyne1-(1-Alkynyl)-2-(methylseleno)arene nih.govscispace.com
Suzuki CouplingPd(PPh₃)₄3-Iodobenzo[b]selenophene, phenylboronic acid3-Phenylbenzo[b]selenophene nih.gov
[2+2+1] CyclizationCuI, DBUTerminal alkyne, Se2,5-Disubstituted selenophene rsc.org

Metal-Free Approaches:

A significant metal-free synthesis of 2,3-dihydrobenzo[b]selenophene-5-ol derivatives involves a microwave-induced seleno-Claisen rearrangement of suitably substituted allyl 4-methoxyphenyl selenides. acs.orgnih.gov This rearrangement is followed by an intramolecular Markovnikov hydroselenation. The final step to yield the target phenol is an O-demethylation, typically achieved using boron tribromide (BBr₃). acs.orgnih.gov This sequence represents a direct and efficient route to the specific target compound.

Another powerful metal-free strategy is the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.govresearchgate.net This reaction can be initiated by various electrophiles, including iodine (I₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), under mild conditions. nih.gov The reaction tolerates a wide array of functional groups, such as alcohols, esters, and nitriles, making it a versatile method for constructing functionalized benzo[b]selenophenes. nih.govresearchgate.net Similarly, the synthesis of 2,3-dihydroselenophenes can be achieved via the electrophilic cyclization of homopropargyl selenides using electrophiles like I₂ or ICl in dichloromethane at room temperature. nih.gov

Radical cyclizations also provide a metal-free pathway. For instance, the synthesis of 3-sulfonylbenzo[b]selenophenes has been demonstrated using 2-alkynylselenoanisoles under conditions that promote a radical pathway. chim.it

Table 2: Examples of Metal-Free Synthetic Approaches
MethodKey StepsReagentsProduct CoreReference
Seleno-Claisen RearrangementMicrowave-induced rearrangement, intramolecular hydroselenation, O-demethylationAllyl 4-methoxyphenyl selenide, BBr₃2,3-Dihydrobenzo[b]selenophene-5-ol acs.orgnih.gov
Electrophilic CyclizationIntramolecular cyclization1-(1-Alkynyl)-2-(methylseleno)arene, I₂, NBS, or PhSeBrBenzo[b]selenophene nih.govresearchgate.net
Electrophilic CyclizationIntramolecular cyclizationHomopropargyl selenide, I₂, ICl2,3-Dihydroselenophene nih.gov

While specific examples for the synthesis of 2,3-dihydrobenzo[b]selenophene-5-ol using photochemical or electrochemical methods are not prominently documented, these strategies offer intriguing, sustainable, and powerful alternatives worth exploring.

Hypothetical Photochemical Routes:

Photocatalysis has emerged as a potent tool for constructing complex molecules, including heterocycles like dihydrobenzofurans. frontiersin.org A hypothetical photochemical route to the 2,3-dihydrobenzo[b]selenophene core could involve a radical-based cyclization. For instance, a 2-allylseleno-phenol derivative could undergo a photocatalyst-mediated hydrogen atom transfer (HAT) or an atom transfer radical addition (ATRA) cycle. frontiersin.org An appropriately substituted alkene could react with a selenium-centered radical, generated photochemically, to initiate an intramolecular cyclization, ultimately forming the desired five-membered selenium-containing ring. The reaction could be catalyzed by an iridium or ruthenium-based photocatalyst, which, upon excitation with visible light, could initiate the radical cascade.

Hypothetical Electrochemical Routes:

Electrochemical synthesis provides a reagent-free method for oxidation and reduction, avoiding the use of chemical oxidants or reductants. rsc.org An electrochemical approach to the 2,3-dihydrobenzo[b]selenophene core could be envisioned starting from a diaryl diselenide and a suitable olefinic phenol. Direct electrochemical oxidation of the diselenide could generate a highly reactive selenium cation (RSe⁺). rsc.org This electrophilic species could then be trapped intramolecularly by the alkene moiety of an ortho-allylphenol derivative. Subsequent cyclization and stabilization would yield the dihydrobenzo[b]selenophene ring system. This method offers the potential for high efficiency and mild reaction conditions, avoiding harsh reagents. rsc.orgnih.gov

Optimization of Reaction Parameters and Mechanistic Elucidation of Synthetic Pathways

The efficiency and selectivity of the synthetic routes to 2,3-dihydrobenzo[b]selenophenes are highly dependent on the reaction conditions. Optimization of parameters such as the choice of catalyst, solvent, temperature, and reagent stoichiometry is crucial for maximizing product yield and minimizing side reactions. scielo.brchemrxiv.org

For transition-metal-catalyzed reactions, key parameters to optimize include the catalyst loading, the type of ligand on the metal, and the base used. In electrophilic cyclizations, the choice of the electrophile (e.g., I₂ vs. Br₂) can significantly impact the yield, with iodine sometimes providing superior results due to the higher nucleophilicity of the resulting iodide ion, which aids in the final step of the catalytic cycle. nih.gov Solvents also play a critical role; for instance, polar aprotic solvents like DMF can be optimal for certain metal-free cyclizations, while less polar solvents like CH₂Cl₂ are commonly used for electrophilic additions. nih.govorganic-chemistry.org Reaction time and temperature are also critical; microwave-assisted synthesis, for example, can dramatically reduce reaction times in processes like the seleno-Claisen rearrangement. acs.orgresearchgate.net

The mechanistic pathway of these syntheses often involves distinct intermediates. In the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes, the reaction is believed to proceed via a stepwise mechanism. The electrophile (e.g., I⁺) adds to the alkyne, forming a vinyl cation intermediate, which is then attacked by the neighboring selenium atom. Alternatively, a seleniranium intermediate could be formed, which undergoes intramolecular cyclization. nih.govnih.gov The final step involves the removal of the methyl group from the selenium atom by a nucleophile present in the reaction mixture. nih.gov Evidence for a cationic intermediate has been provided by its isolation and study, supporting a stepwise process. nih.gov In radical-based syntheses, the mechanism would involve the initial generation of a selenium- or carbon-centered radical, followed by an intramolecular 5-exo-dig cyclization onto the alkyne or alkene, a pathway favored by Baldwin's rules. chim.itnih.gov

Chemical Reactivity and Transformation of 2,3 Dihydrobenzo B Selenophene 5 Ol

Reactivity Profile of the Hydroxyl Group at the C-5 Position

The hydroxyl group at the C-5 position imparts phenolic character to the molecule, making it a focal point for a range of chemical modifications. Its reactivity is influenced by the electron-donating nature of both the hydroxyl group itself and the selenium-containing heterocyclic ring, which enhances the nucleophilicity of the oxygen atom and activates the aromatic ring.

Functional Group Interconversions: Esterification, Etherification, and Related Reactions

The phenolic hydroxyl group of 2,3-dihydrobenzo[b]selenophene-5-ol readily undergoes functional group interconversions typical of phenols, such as esterification and etherification.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with various acylating agents. While direct esterification with carboxylic acids is generally slow for phenols, more reactive derivatives like acyl chlorides and acid anhydrides are effective. masterorganicchemistry.comchemguide.co.uk For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine, would yield the corresponding acetate (B1210297) ester. Similarly, acid anhydrides, like acetic anhydride, can be used, often with a catalyst, to form the ester. researchgate.net These reactions are crucial for creating derivatives with modified lipophilicity and biological activity.

Etherification: The synthesis of ethers from 2,3-dihydrobenzo[b]selenophene-5-ol can be accomplished via the Williamson ether synthesis. frontiersin.orgnih.gov This method involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride, to form the more nucleophilic phenoxide ion. Subsequent reaction of this phenoxide with an alkyl halide, like methyl iodide or ethyl bromide, results in the formation of the corresponding ether. The efficiency of this SN2 reaction is highest with primary alkyl halides.

Reaction TypeReagentsProduct Type
EsterificationAcyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine)Acetate Ester
EsterificationAcid Anhydride (e.g., Acetic anhydride), CatalystAcetate Ester
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I)Alkyl Ether

Oxidation Pathways and Mechanisms of the Phenolic Moiety

The phenolic moiety of 2,3-dihydrobenzo[b]selenophene-5-ol is susceptible to oxidation, a process that is central to its well-documented antioxidant properties. nih.govnih.gov The primary oxidation pathway involves the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a stabilized phenoxyl radical. This radical is delocalized over the aromatic ring and the selenium atom, which contributes to its stability. The homolytic O-H bond dissociation enthalpies (BDEs) for a series of 2,3-dihydrobenzo[b]selenophene-5-ol derivatives have been calculated to be in the range of 76.3-80.6 kcal/mol. nih.gov

Under stronger oxidizing conditions, the phenolic ring can be further oxidized to form quinone-type structures. Reagents such as Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to p-quinones, provided the para position is unsubstituted. nih.govlibretexts.orgnih.gov In the case of 2,3-dihydrobenzo[b]selenophene-5-ol, oxidation with such reagents could potentially lead to the formation of a quinone-like derivative, although this specific transformation has not been explicitly detailed in the available literature.

Oxidation ProductKey Intermediate/MechanismRelevance
Phenoxyl RadicalHydrogen Atom Transfer (HAT)Antioxidant Activity
Quinone-like StructuresTwo-electron oxidationPotential for further synthetic transformations

Reactivity of the Selenium Heteroatom within the Dihydroselenophene Ring

Oxidation States and Formation of Selenoxides/Selenones

The selenium atom in 2,3-dihydrobenzo[b]selenophene-5-ol exists in the +2 oxidation state (as a selenoether). It can be readily oxidized to higher oxidation states, namely +4 (selenoxide) and +6 (selenone).

Selenoxide Formation: Oxidation of the selenium atom to a selenoxide is a common transformation. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even under certain conditions of radical-induced oxidation. nih.gov In the context of its antioxidant activity, an O-atom transfer from a peroxyl radical to the selenium atom to form a phenolic selenoxide has been proposed as a possible mechanistic step. nih.gov

Selenone Formation: Further oxidation of the selenoxide with stronger oxidizing agents can lead to the corresponding selenone. While the synthesis of the specific selenone of 2,3-dihydrobenzo[b]selenophene-5-ol has not been detailed, the oxidation of selenides to selenones is a known process in organoselenium chemistry.

Oxidation StateFunctional GroupTypical Oxidizing Agents
+4SelenoxideH2O2, m-CPBA
+6SelenoneStronger oxidizing agents (e.g., KMnO4, excess H2O2)

Coordination Chemistry and Ligand Properties of the Selenium Moiety

The selenium atom in 2,3-dihydrobenzo[b]selenophene-5-ol possesses lone pairs of electrons, making it a potential ligand for coordination to transition metals. acs.org Selenoethers are known to act as soft ligands, forming stable complexes with soft metal ions such as palladium(II), platinum(II), and silver(I). The coordination can occur solely through the selenium atom or in a bidentate fashion involving both the selenium and the phenolic oxygen, depending on the reaction conditions and the metal center. Such metal complexes could have interesting catalytic or biological properties. frontiersin.orgnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Fused Benzene (B151609) Ring

The fused benzene ring of 2,3-dihydrobenzo[b]selenophene-5-ol is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl group and the selenoether moiety.

Electrophilic Substitution: The hydroxyl group is a powerful ortho-, para-directing group, and the selenoether also directs electrophiles to the ortho and para positions. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur at the positions ortho and para to the hydroxyl group (C-4 and C-6). For example, bromination of related benzoselenophenes has been achieved using reagents like N-bromosuccinimide (NBS). nih.govorganic-chemistry.org Nitration of phenols can be achieved under mild conditions using reagents like tert-butyl nitrite. nih.govnih.gov Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, typically requires a Lewis acid catalyst like aluminum chloride. nih.govnih.govorientjchem.orgmasterorganicchemistry.comresearchgate.netlibretexts.orgresearchgate.net

ReactionReagentExpected Position of Substitution
BrominationN-Bromosuccinimide (NBS)C-4, C-6
Nitrationtert-Butyl nitriteC-4, C-6
Friedel-Crafts AcylationAcyl chloride, AlCl3C-4, C-6

Nucleophilic Substitution: Nucleophilic aromatic substitution on the fused benzene ring of 2,3-dihydrobenzo[b]selenophene-5-ol is generally not favored. masterorganicchemistry.comnih.govwikipedia.orgmasterorganicchemistry.comresearchgate.netyoutube.com This is because the ring is electron-rich due to the presence of the electron-donating hydroxyl and selenoether groups, which disfavors attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to proceed, which are absent in this molecule.

Reactions Involving the Saturated 2,3-Dihydro-Selenophene Ring

The saturated five-membered selenium-containing ring in 2,3-dihydrobenzo[b]selenophene-5-ol is the site of several key chemical transformations, including hydrogenation, dehydrogenation to its aromatic form, and potential ring-opening or rearrangement reactions under specific conditions.

Hydrogenation: The saturation of the selenophene (B38918) ring in benzo[b]selenophene (B1597324) to yield 2,3-dihydrobenzo[b]selenophene derivatives is a transformation that can be inferred from studies on analogous sulfur compounds. For instance, the catalytic hydrogenation of benzothiophene (B83047) to 2,3-dihydrobenzothiophene has been achieved using a palladium sulfide (B99878) catalyst. researchgate.net This suggests that benzo[b]selenophene, and potentially its derivatives like the 5-hydroxy variant, could be hydrogenated under similar conditions to produce the corresponding 2,3-dihydrobenzo[b]selenophene. It is important to note that extensive hydrogenation can lead to cleavage of the carbon-selenium bond through hydrogenolysis.

Dehydrogenation and Aromatization: The conversion of the 2,3-dihydrobenzo[b]selenophene ring to its aromatic benzo[b]selenophene counterpart is a thermodynamically favorable process. This aromatization can be accomplished using chemical oxidants. A notable reagent for such transformations is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a powerful oxidizing agent known for its ability to dehydrogenate hydroaromatic compounds. nih.govdoaj.orgorganic-chemistry.orgcore.ac.uk Studies on related systems, such as the dehydrogenation of 4-iodo-2,3-dihydroselenophenes to 3-iodoselenophenes, have successfully employed DDQ, indicating its potential applicability for the aromatization of 2,3-dihydrobenzo[b]selenophene-5-ol. researchgate.net Biochemical pathways for the aromatization of cyclic systems are also known, often involving stereospecific hydrogen removal. nih.gov

The following table summarizes the expected outcomes of hydrogenation and dehydrogenation reactions on the 2,3-dihydrobenzo[b]selenophene ring.

ReactionReagents/Conditions (Inferred)Product
HydrogenationH₂, Palladium Sulfide Catalyst2,3,5,6,7-pentahydrobenzo[b]selenophene-5-ol
Dehydrogenation2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Benzo[b]selenophene-5-ol

Ring-Opening: The carbon-selenium bond in the 2,3-dihydroselenophene ring can be susceptible to cleavage under certain reaction conditions, leading to ring-opening. As mentioned in the context of hydrogenation, excessive catalytic hydrogenation can result in hydrogenolysis, breaking the C-Se bond and leading to the formation of acyclic products. researchgate.net This process is a significant consideration in reactions aimed at modifying other parts of the molecule while preserving the heterocyclic ring.

Rearrangement: Skeletal rearrangements of selenium-containing heterocycles, while not extensively documented for the 2,3-dihydrobenzo[b]selenophene system itself, are known to occur in related structures. For example, the Dimroth rearrangement has been observed in selenopheno[2,3-e] researchgate.netacs.orgresearchgate.nettriazolo[1,5-c]pyrimidines, which involves the transposition of a heteroatom within the heterocyclic framework. acs.org While this specific rearrangement is unlikely for 2,3-dihydrobenzo[b]selenophene-5-ol, it highlights the potential for the selenium atom to participate in molecular rearrangements, possibly under thermal or catalytic stress. The synthesis of various selenium heterocycles can sometimes lead to unexpected, rearranged products through complex reaction pathways. acs.org

Detailed Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically for the reactions of 2,3-dihydrobenzo[b]selenophene-5-ol are limited, insights can be drawn from related systems and general principles of organic chemistry.

The dehydrogenation of dihydroaromatic compounds by DDQ is generally understood to proceed via a hydride transfer mechanism. core.ac.uk In the case of 2,3-dihydrobenzo[b]selenophene-5-ol, the reaction would likely initiate with the transfer of a hydride from one of the saturated carbon atoms (C2 or C3) to the electron-deficient quinone system of DDQ. This would generate a selenophenium cation intermediate. Subsequent loss of a proton, facilitated by the phenolate (B1203915) form of the reduced DDQ, would lead to the formation of the aromatic benzo[b]selenophene ring.

The synthesis of benzo[b]selenophenes often involves electrophilic cyclization reactions. nih.govthieme-connect.de For instance, the reaction of 4-(3-nitroaryl)-1,2,3-selenadiazoles can lead to benzo[b]selenophenes through an intramolecular cyclization that proceeds via an oxidative nucleophilic substitution of hydrogen (ONSH) pathway in the presence of an oxidant. nih.gov While this describes the formation of the aromatic system rather than the reactivity of the dihydro form, it underscores the electronic properties of the benzoselenophene core that influence its transformations.

Derivatization and Functionalization of 2,3 Dihydrobenzo B Selenophene 5 Ol for Advanced Chemical Structures

Synthesis of Novel Analogues and Derivatives of Benzo[b]selenophene-5-ol, 2,3-dihydro-

The synthesis of novel analogues of 2,3-dihydrobenzo[b]selenophene-5-ol has been achieved primarily through a key reaction sequence involving a microwave-induced seleno-Claisen rearrangement of appropriately substituted allyl aryl selenides, followed by an intramolecular Markovnikov hydroselenation. The final step to yield the phenolic hydroxyl group is typically an O-demethylation using reagents like boron tribromide. nih.gov This synthetic route allows for the introduction of various substituents on both the benzene (B151609) and the dihydro-selenophene rings, leading to a library of derivatives with tailored properties. nih.govresearchgate.net

Systematic modifications have been made to the benzene portion of the 2,3-dihydrobenzo[b]selenophene-5-ol molecule, particularly through the addition of methyl groups. nih.gov These substitutions have a significant impact on the electronic properties and steric environment of the phenolic hydroxyl group, which in turn influences the compound's antioxidant activity.

Research has shown a clear trend: increasing methyl substitution on the aromatic ring enhances the antioxidant efficiency, as measured by the inhibited rate of peroxidation (Rinh). nih.govresearchgate.net However, this increased efficiency is coupled with a decrease in regenerability in the presence of a thiol co-antioxidant like N-acetylcysteine. For instance, the unsubstituted parent compound exhibits a prolonged inhibition time of over 320 minutes, whereas the trimethylated analogue is exhausted in only 60 minutes. nih.gov

Computational studies using density functional theory (DFT) have provided insights into these observations. Both the homolytic O-H bond dissociation enthalpies (BDE) and the adiabatic ionization potentials (IP) decrease with increasing methyl substitution. nih.gov A lower BDE facilitates the donation of the hydrogen atom to scavenge free radicals, explaining the increased antioxidant efficiency.

Table 1: Physicochemical and Antioxidant Properties of Methyl-Substituted 2,3-Dihydrobenzo[b]selenophene-5-ol Analogues nih.gov
CompoundSubstituentsInhibited Rate (Rinh, µM/h)Inhibition Time (Tinh, min)O-H BDE (kcal/mol, calculated)Ionization Potential (IP, kcal/mol, calculated)
UnsubstitutedNone46>32080.6163.2
Trimethylated4,6,7-trimethyl266076.3156.0

While modifications to the benzene ring are well-documented, alterations to the five-membered dihydro-selenophene ring are less explored. The synthesis of 2- and 3-substituted derivatives of the core structure presents a pathway to novel analogues. General synthetic methods for preparing 2,3-disubstituted benzo[b]selenophenes (the fully aromatic counterparts) often involve the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using reagents such as I2, Br2, or NBS. nih.gov This approach allows for the introduction of a wide variety of functional groups onto the selenophene (B38918) ring. nih.gov

Preparation of Selenoethers, Selenides, and Diselenides from 2,3-Dihydrobenzo[b]selenophene-5-ol

The phenolic hydroxyl group and the selenium atom in 2,3-dihydrobenzo[b]selenophene-5-ol are key sites for derivatization to form selenoethers, selenides, and diselenides.

Selenoethers (Selenides): The hydroxyl group at the 5-position can be converted into an ether linkage. Standard etherification protocols, such as the Williamson ether synthesis involving deprotonation of the phenol (B47542) followed by reaction with an alkyl halide, can be employed. This would yield derivatives where the oxygen is connected to a new organic moiety. A tandem arylation and allylic etherification has also been demonstrated for similar systems. rsc.org To form a selenoether (R-Se-R'), the selenium atom within the ring is already present. However, the phenolic hydroxyl group could be functionalized with a selenium-containing substituent. For example, alkylation of the phenol with a halo-alkylselenide would introduce a selenoether side chain. nih.gov

Diselenides: Diselenides (R-Se-Se-R) are common motifs in organoselenium chemistry, often serving as stable precursors to more reactive species like selenols (R-SeH). wikipedia.org The synthesis of a diselenide derivative from 2,3-dihydrobenzo[b]selenophene-5-ol would likely proceed through an intermediate selenol. While not explicitly reported for this compound, a plausible synthetic route would involve the conversion of the phenolic -OH group to a selenol (-SeH) group. The resulting selenol could then undergo mild oxidative coupling to form a symmetrical diselenide, linking two benzoselenophene units together. chemistryviews.org Such dimeric structures could exhibit unique electronic and biological properties.

Integration into Macrocyclic or Polymeric Frameworks

The incorporation of the 2,3-dihydrobenzo[b]selenophene-5-ol core into larger molecular architectures like macrocycles and polymers is an area of significant potential. Heterocyclic compounds, including benzoselenophenes, are valuable building blocks in materials science due to their electronic properties. nih.govacs.org

Polymeric Frameworks: Benzoselenophene derivatives have been explored for the synthesis of organic semiconductor materials. rsc.org Electrochemical polymerization is one method used to create polymers from related N,S,Se-heteroacenes. acs.org The phenolic group of 2,3-dihydrobenzo[b]selenophene-5-ol provides a reactive handle for polymerization reactions, such as polycondensation with suitable difunctional monomers to create polyesters or polyethers. Furthermore, precursors can be integrated into polymer films or resins, which can then be chemically modified, for instance through photocyclization, to generate new material properties. researchgate.net

Macrocyclic Frameworks: Macrocyclization is a powerful strategy for creating complex molecular architectures with defined shapes and cavities. baranlab.orgnih.gov The 2,3-dihydrobenzo[b]selenophene-5-ol unit could be incorporated into a macrocycle by introducing reactive functional groups at different positions of the molecule, which then undergo an intramolecular cyclization. Alternatively, two such units could be linked together with other fragments in an intermolecular reaction to build the macrocyclic ring. These structures could find applications as host molecules in supramolecular chemistry or as novel ligands for catalysis.

Design and Synthesis of Molecular Probes and Conjugates for Specific Applications

The unique redox properties of selenium make the 2,3-dihydrobenzo[b]selenophene-5-ol scaffold an attractive candidate for the design of molecular probes. acs.org Organoselenium compounds are increasingly used in fluorescent probes for detecting bioactive molecules, particularly reactive oxygen species (ROS). nih.govacs.org

Fluorescent Probes: A common design strategy involves coupling the benzoselenophene unit to a fluorophore. The selenium atom can act as a fluorescence modulator; its oxidation state can influence photophysical processes like photoinduced electron transfer (PET). nih.gov For example, a probe could be designed to be non-fluorescent in its reduced (selenide) state but become highly fluorescent upon oxidation to the selenoxide by an analyte like hydrogen peroxide. nih.govacs.org The phenolic hydroxyl group provides a convenient point for attaching various fluorophores, such as BODIPY, naphthalimide, or fluorescein derivatives. nih.govmdpi.com

Conjugates for Biological Targeting: To enhance specificity for biological targets, the molecule can be conjugated to a targeting moiety. Biotinylation, the attachment of a biotin molecule, is a widely used technique to create probes for affinity-based studies, as biotin binds with high affinity to the protein streptavidin. nih.gov A biotinylated derivative of 2,3-dihydrobenzo[b]selenophene-5-ol could be synthesized by linking a biotin-PEG unit to the phenolic oxygen. nih.gov Such a conjugate could be used to identify the cellular binding partners and elucidate the mechanism of action of this class of compounds.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzo[b]selenophene-5-ol, 2,3-dihydro- in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ⁷⁷Se, enabling the determination of the compound's connectivity and stereochemistry.

For closely related isomers, such as 2-Methyl-2,3-dihydrobenzo[b]selenophene-7-ol and 3-Methyl-2,3-dihydrobenzo[b]selenophene-5-ol, distinct chemical shifts in ¹H, ¹³C, and even ⁷⁷Se NMR spectra allow for their unambiguous identification. bris.ac.uk For instance, the ⁷⁷Se NMR chemical shift for 2-Methyl-2,3-dihydrobenzo[b]selenophene-7-ol is reported at δ 385, while isomers with the methyl group at position 3 and the hydroxyl at position 5 show shifts at δ 439 and δ 441, respectively. bris.ac.uk

Table 1: Representative ¹H NMR Data for Substituted 2,3-dihydrobenzo[b]selenophene-ols

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Methyl-2,3-dihydrobenzo[b]selenophen-5-olCH₃1.39d7.2
CH₂3.20dd6.0, 16.0
CH₂3.35dd8.8, 16.0
CH3.78m-
Ar-H6.71-7.14m-

Data sourced from studies on closely related analogues. bris.ac.uk

Table 2: Representative ¹³C NMR Data for Substituted 2,3-dihydrobenzo[b]selenophene-ols

CompoundCarbonChemical Shift (δ, ppm)
3-Methyl-2,3-dihydrobenzo[b]selenophen-5-olCH₃22.1
CH₂38.7
CH46.4
Ar-C112.1
Ar-C113.2
Ar-C125.7
Ar-C135.0, 138.7
Ar-C-OH155.0

Data sourced from studies on closely related analogues. bris.ac.uk

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of Benzo[b]selenophene-5-ol, 2,3-dihydro-.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the dihydro-selenophene ring, COSY would show correlations between the protons on C2 and C3, establishing their connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in both the aliphatic and aromatic regions of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for stereochemical and conformational analysis. ipb.ptmdpi.com For a substituted analogue like 2-methyl-2,3-dihydrobenzo[b]selenophen-5-ol, NOESY could show correlations between the methyl protons and the adjacent C3 proton, helping to define the preferred conformation of the dihydro-selenophene ring. bris.ac.uk

The dihydro-selenophene ring in Benzo[b]selenophene-5-ol, 2,3-dihydro- is not planar and can undergo conformational exchange, such as ring-puckering. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into these dynamic processes. By analyzing changes in line shape and coalescence of signals, it is possible to determine the energy barriers and rates of conformational interconversion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₈H₈OSe, the calculated exact mass is 200.9740, and HRMS would be expected to find a value within a few parts per million of this. Studies on substituted analogues have successfully used HRMS to confirm their elemental composition. bris.ac.uk

The fragmentation patterns observed in the mass spectrum offer valuable structural information. mdpi.com For Benzo[b]selenophene-5-ol, 2,3-dihydro-, characteristic fragmentation pathways would likely involve:

Loss of small, stable molecules like CO or C₂H₄ from the dihydro-selenophene ring.

Cleavage of the C-Se bonds.

Rearrangements involving the hydroxyl group.

Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), helps to confirm the proposed structure and connectivity.

Table 3: HRMS Data for a Substituted 2,3-dihydrobenzo[b]selenophene-ol Analogue

CompoundIonCalculated m/zFound m/z
3-Methyl-2,3-dihydrobenzo[b]selenophen-5-ol[M]⁺213.9897213.9893

Data for C₉H₁₀OSe. bris.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding. nih.govnih.gov

For Benzo[b]selenophene-5-ol, 2,3-dihydro-, the key vibrational signatures would include:

O-H Stretch : A broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The position and shape of this band can indicate the extent of intermolecular hydrogen bonding in the solid state or in concentrated solutions. researchgate.net

Aromatic C-H Stretch : Sharp peaks typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch : Peaks observed just below 3000 cm⁻¹, corresponding to the CH₂ groups in the dihydro-selenophene ring.

C=C Aromatic Ring Stretching : Vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch : A strong band typically found in the 1200-1300 cm⁻¹ region.

C-Se Stretch : This vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, and may be more readily observed in the Raman spectrum.

Comparing the spectra of the compound in different phases or solvents can provide information on intermolecular interactions, particularly the role of the hydroxyl group in forming hydrogen bonds. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

In this analogue, the selenium atom exhibits a V-shaped coordination geometry. scispace.com The bond angle C1-Se-C8 was found to be 88.12(9)°, and the C-Se bond lengths were 1.909(2) Å and 1.980(2) Å. bris.ac.uk Such data confirms the puckered conformation of the five-membered dihydro-selenophene ring and provides detailed insight into the molecular packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, within the crystal lattice.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates (e.g., Phenoxyl Radicals)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for the direct detection and characterization of paramagnetic species, such as radical intermediates. In the context of "Benzo[b]selenophene-5-ol, 2,3-dihydro-", one-electron oxidation of the phenolic hydroxyl group leads to the formation of a persistent phenoxyl radical. The study of this radical intermediate by ESR spectroscopy provides valuable insights into its electronic structure and the distribution of the unpaired electron's spin density.

Specifically, the phenoxyl radical derived from the trimethylated derivative, 2,3-dihydro-2,4,7-trimethylbenzo[b]selenophen-5-ol, has been successfully generated and analyzed. This radical exhibits an intense ESR signal centered at a g-value of 2.0099. nih.gov The g-value, or g-factor, is a dimensionless proportionality constant that is a characteristic property of a radical and is influenced by the electronic environment of the unpaired electron. Deviations from the free electron g-value (approximately 2.0023) can provide information about the extent of spin-orbit coupling and the nature of the atoms influencing the unpaired electron. The observed g-value of 2.0099 is consistent with that of a phenoxyl radical where the spin density is influenced by the presence of a selenium atom in the heterocyclic ring.

The generation of such phenoxyl radicals is a key step in the antioxidant action of phenolic compounds. The stability and electronic characteristics of these radicals, which can be elucidated by ESR, are crucial determinants of the compound's radical-scavenging efficacy. The lack of detailed hyperfine coupling data for the parent compound's radical in the literature prevents a full analysis of the spin density distribution on the aromatic ring and the selenophene (B38918) moiety. Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (such as ¹H and ⁷⁷Se), and its analysis provides a map of the unpaired electron's probability distribution.

Further research employing ESR spectroscopy would be necessary to fully characterize the phenoxyl radical of "Benzo[b]selenophene-5-ol, 2,3-dihydro-" and to determine its hyperfine coupling constants. Such data would enable a more complete understanding of its electronic structure and how it relates to its chemical reactivity and antioxidant properties.

Interactive Data Table: ESR Spectroscopic Data for a Benzo[b]selenophene-5-ol Analogue Phenoxyl Radical

Below is a summary of the available ESR spectroscopic data for the phenoxyl radical of a methylated analogue of "Benzo[b]selenophene-5-ol, 2,3-dihydro-".

Compound/Radical Intermediateg-valueHyperfine Coupling Constants (G)Reference
Phenoxyl radical of 2,3-dihydro-2,4,7-trimethylbenzo[b]selenophen-5-ol2.0099Not Reported nih.gov

Computational and Theoretical Chemistry of 2,3 Dihydrobenzo B Selenophene 5 Ol

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the properties of 2,3-dihydrobenzo[b]selenophene-5-ol and its derivatives. A common theoretical model used for this class of compounds is the (RO)B3LYP/LANL2DZdp//B3LYP/LANL2DZ, which has proven effective for calculating key energetic parameters. researchgate.netresearchgate.netresearchgate.net Such calculations provide a foundational understanding of the molecule's intrinsic properties.

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined through a process called geometry optimization. This computational procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy on the potential energy surface. For a molecule like 2,3-dihydrobenzo[b]selenophene-5-ol, this involves finding the most stable pucker of the five-membered selenophene (B38918) ring and the orientation of the hydroxyl group.

The results of these optimizations feed into the construction of a conformational energy landscape, a map that illustrates the relative energies of different spatial arrangements (conformers) of the molecule and the energy barriers that separate them. While a specific, detailed landscape for 2,3-dihydrobenzo[b]selenophene-5-ol is not extensively published, the concept is critical. The landscape reveals whether the molecule is flexible or rigid and identifies the most populated conformations under given conditions, which in turn dictates its interaction with biological targets.

The electronic structure governs the chemical reactivity of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the orbital from which an electron is most easily donated, relating to the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the lowest-energy orbital that can accept an electron, indicating its capacity as an electrophile. The energy of the HOMO is directly related to the ionization potential (IP), while the LUMO energy relates to the electron affinity.

For 2,3-dihydrobenzo[b]selenophene-5-ol and its methylated analogues, adiabatic ionization potentials have been calculated using DFT. researchgate.netresearchgate.netresearchgate.net These calculations show that increasing methyl substitution on the phenolic ring leads to a decrease in the ionization potential, suggesting that the HOMO energy level is raised, making electron donation more favorable. researchgate.netresearchgate.net

Table 1: Calculated Adiabatic Ionization Potentials (IP) and O-H Bond Dissociation Enthalpies (BDE) for 2,3-Dihydrobenzo[b]selenophene-5-ol and its Derivatives
CompoundSubstituentsAdiabatic IP (kcal/mol)O-H BDE (kcal/mol)
5a Unsubstituted163.280.6
5g 4,6,7-trimethyl156.076.3
TrendIncreasing Methyl SubstitutionDecreasesDecreases
Data sourced from studies using a (RO)B3LYP/LANL2DZdp//B3LYP/LANL2DZ model. researchgate.netresearchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For 2,3-dihydrobenzo[b]selenophene-5-ol, the MEP would show a negative potential around the phenolic oxygen and the selenium atom, indicating these are likely sites for electrophilic attack or hydrogen bonding interactions. The area around the hydroxyl hydrogen would exhibit a positive potential, marking it as an acidic site.

Charge distribution analysis quantifies the partial charge on each atom. This information helps to explain the molecule's dipole moment and reactivity patterns. In this compound, significant negative partial charges would be localized on the electronegative oxygen and selenium atoms, while the phenolic hydrogen would carry a significant positive partial charge.

Reaction Pathway and Transition State Calculations for Mechanistic Understanding

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding mechanisms. For 2,3-dihydrobenzo[b]selenophene-5-ol, this is particularly relevant to its function as a chain-breaking antioxidant. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical.

Calculations of the homolytic O-H Bond Dissociation Enthalpy (BDE) are crucial for quantifying the energetic cost of this hydrogen transfer step. A lower BDE indicates a weaker O-H bond and typically correlates with higher antioxidant activity. DFT calculations have shown that the BDE of 2,3-dihydrobenzo[b]selenophene-5-ol is influenced by substitution on the aromatic ring, with electron-donating methyl groups lowering the BDE and thus enhancing its radical-scavenging potential. researchgate.netresearchgate.netresearchgate.net An experimentally determined BDE of 77.6 ± 0.5 kcal/mol for a related derivative showed reasonable agreement with the calculated value of 76.3 kcal/mol. researchgate.netresearchgate.net

Beyond thermodynamics, transition state calculations are used to determine the energy barriers (activation energies) of a reaction, providing insight into its kinetics. For the antioxidant action, this would involve modeling the transition state of the hydrogen atom being transferred to a peroxyl radical. Furthermore, studies on related organoselenium compounds suggest a complex mechanism where the selenium atom may also play a direct role in the radical-trapping process, possibly through an oxygen atom transfer from the peroxyl radical to the selenium center. researchgate.net Elucidating such pathways requires locating the relevant transition states connecting the reactants, intermediates, and products.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Quantum mechanical methods can predict various spectroscopic properties, which aids in the structural confirmation of synthesized compounds and the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ⁷⁷Se) within the optimized molecular geometry. While detailed predicted NMR data for 2,3-dihydrobenzo[b]selenophene-5-ol are not prominent in the literature, such calculations would be valuable for assigning experimental spectra, especially for the complex aromatic region and the carbons bonded to selenium.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations would identify the λ(max) values and oscillator strengths, providing insight into the electronic structure and chromophores of the molecule.

IR Frequencies: The calculation of vibrational frequencies (IR spectroscopy) is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum shows the characteristic vibrational modes (e.g., O-H stretch, C-H stretch, aromatic ring vibrations) and can be compared with experimental IR spectra to confirm the compound's structure and functional groups.

Although specific computational predictions for these spectra are not widely published for this exact molecule, a related experimental and computational study on the phenoxyl radical of a trimethylated analogue of 2,3-dihydrobenzo[b]selenophene-5-ol reported an intense Electron Spin Resonance (ESR) signal centered at a g-value of 2.0099, highlighting the use of computational methods in interpreting other forms of spectroscopy. researchgate.netresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Studying Intermolecular Interactions and Solvation Effects

While quantum mechanics excels at describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time in a complex environment, such as in solution or interacting with a biological membrane. MD simulations have been utilized to investigate the structural dynamics and stability of complexes involving phenolic organochalcogens like 2,3-dihydrobenzo[b]selenophene-5-ol. researchgate.netresearchgate.net

These simulations are critical for understanding intermolecular interactions , such as how the antioxidant positions itself to interact with lipid peroxyl radicals within a membrane. They can model the non-covalent forces (hydrogen bonds, van der Waals forces) that govern these interactions.

Furthermore, MD is essential for studying solvation effects . The antioxidant activity of 2,3-dihydrobenzo[b]selenophene-5-ol has been evaluated in two-phase chlorobenzene/water systems, where its regenerability by aqueous co-antioxidants is a key feature. researchgate.net MD simulations can model the molecule's partitioning between these phases and its orientation at the interface. The influence of environmental factors like pH on antioxidant activity, which can be significant, can also be explored by simulating the molecule in its different protonation states and observing the resulting changes in interactions with solvent molecules and reaction partners.

Investigations into Molecular Interactions and Mechanistic Biological Activities Non Clinical Focus

Molecular Mechanisms of Antioxidant Activity, including Radical Scavenging and Redox Cycling

The antioxidant capabilities of 2,3-dihydrobenzo[b]selenophene-5-ol are attributed to its proficiency as a chain-breaking antioxidant, capable of being regenerated in the presence of a thiol co-antioxidant. This activity is crucial in mitigating oxidative stress by neutralizing harmful free radicals.

The primary mechanisms by which phenolic antioxidants like 2,3-dihydrobenzo[b]selenophene-5-ol exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The efficiency of these pathways is largely determined by the O-H bond dissociation enthalpy (BDE) and the ionization potential (IP), respectively. A lower BDE facilitates the donation of a hydrogen atom to a radical, while a lower IP makes the transfer of an electron more favorable.

Computational studies using a (RO)B3LYP/LANL2DZdp//B3LYP/LANL2DZ model have been employed to calculate these parameters for a series of 2,3-dihydrobenzo[b]selenophene-5-ol derivatives. researchgate.netchemrxiv.org For the unsubstituted parent compound, the calculated BDE is 80.6 kcal/mol, and the IP is 163.2 kcal/mol. researchgate.netchemrxiv.org It was observed that increasing methyl substitution on the phenolic ring leads to a decrease in both BDE and IP values. researchgate.netchemrxiv.org For instance, a trimethylated analogue exhibited a calculated BDE of 76.3 kcal/mol and an IP of 156.0 kcal/mol. researchgate.netchemrxiv.org This trend suggests that methyl substitution enhances the intrinsic radical-scavenging ability of the molecule by making both HAT and SET pathways more thermodynamically favorable. researchgate.netchemrxiv.org Experimental determination of the BDE for a trimethylated derivative using a radical equilibration method yielded a value of 77.6 ± 0.5 kcal/mol, which is in reasonable agreement with the calculated value. researchgate.netchemrxiv.org

Table 1: Calculated Antioxidant Parameters for 2,3-Dihydrobenzo[b]selenophene-5-ol Derivatives
Compound SubstitutionHomolytic O-H Bond Dissociation Enthalpy (BDE) (kcal/mol)Adiabatic Ionization Potential (IP) (kcal/mol)
Unsubstituted80.6163.2
Trimethylated76.3156.0

The practical antioxidant efficacy of 2,3-dihydrobenzo[b]selenophene-5-ol has been evaluated by its capacity to inhibit the azo-initiated peroxidation of linoleic acid in a two-phase (water/chlorobenzene) system. researchgate.netchemrxiv.orgnih.gov In these assays, N-acetylcysteine was used in the aqueous phase as a thiol reducing agent to regenerate the antioxidant, allowing for the study of its redox cycling capabilities. researchgate.netchemrxiv.orgnih.gov

The antioxidant efficiency, measured by the inhibited rate of peroxidation (Rinh), was found to increase with greater methyl substitution on the molecule. researchgate.netchemrxiv.org However, none of the tested derivatives were as efficient as α-tocopherol in this regard. researchgate.netchemrxiv.org Conversely, the regenerability of the antioxidant, determined by the inhibition time (Tinh) in the presence of the thiol, decreased with increasing methyl substitution. researchgate.netchemrxiv.org The unsubstituted 2,3-dihydrobenzo[b]selenophene-5-ol demonstrated a remarkably long inhibition time of over 320 minutes, significantly outperforming α-tocopherol (90 min) and its trimethylated analogue (60 min). researchgate.netchemrxiv.org This superior performance, despite being an intrinsically poorer antioxidant based on BDE values, is attributed to more efficient regeneration at the lipid-aqueous interface. researchgate.netchemrxiv.org In the absence of the N-acetylcysteine regenerating agent, all tested compounds showed a much shorter inhibition time of only 50-60 minutes, highlighting the importance of the redox cycling mechanism for sustained antioxidant activity. researchgate.netchemrxiv.orgnih.gov

Table 2: Inhibition of Linoleic Acid Peroxidation by 2,3-Dihydrobenzo[b]selenophene-5-ol Derivatives
AntioxidantInhibited Rate (Rinh) (μM/h)Inhibition Time with N-acetylcysteine (Tinh) (min)Inhibition Time without N-acetylcysteine (Tinh) (min)
Unsubstituted (5a)46>32050-60
Trimethylated (5g)266050-60
α-Tocopherol (Reference)2290-

Enzyme Inhibition Studies: Focusing on Binding Modes and Kinetic Analysis

Organoselenium compounds are known for their ability to interact with and modulate the activity of various enzymes, often by mimicking the function of the selenoenzyme glutathione (B108866) peroxidase (GPx).

Structure-activity relationship studies reveal how chemical modifications to the 2,3-dihydrobenzo[b]selenophene-5-ol scaffold influence its antioxidant activity. As previously noted, increasing the number of methyl groups on the phenolic ring enhances the intrinsic antioxidant efficiency (lower Rinh) but diminishes its capacity for regeneration by thiols (shorter Tinh). researchgate.netchemrxiv.org

This suggests a trade-off between the inherent radical-scavenging ability and the efficiency of the redox cycle with co-antioxidants. The rate constants for inhibiting the autoxidation of styrene (B11656) (kinh) also reflect this trend, with the trimethylated compound (kinh = 1.5 x 106 M-1s-1) being a more potent inhibitor than the unsubstituted compound (kinh = 3.8 x 105 M-1s-1). researchgate.netchemrxiv.org However, the superior regenerability of the unsubstituted compound makes it a more effective antioxidant over extended periods in a multiphase system that mimics a biological environment. researchgate.netchemrxiv.org Furthermore, the lipophilicity, as indicated by calculated C log P values, increases slightly with methyl substitution (from 2.9 to 4.2), which can influence the compound's distribution and interaction within lipid membranes. researchgate.netchemrxiv.org

Receptor Binding Affinity and Ligand-Target Interactions (In Vitro, Non-Cellular)

Based on the available scientific literature, specific data from in vitro, non-cellular receptor binding assays for 2,3-dihydrobenzo[b]selenophene-5-ol are not reported. While the broader class of benzo[b]selenophenes is recognized as a promising scaffold for biologically active compounds, often developed as bioisosteres of molecules like indole (B1671886) or naphthalene (B1677914), detailed studies on their direct affinity for specific protein receptors are limited. nih.gov Methodologies for such investigations, including competitive binding experiments to determine IC50 values and saturation studies to find the equilibrium dissociation constant (Kd), are well-established for assessing ligand-receptor interactions. However, the application of these assays to 2,3-dihydrobenzo[b]selenophene-5-ol has not been documented in the reviewed sources.

Elucidation of Molecular Docking and Binding Motifs

Currently, there are no publicly available molecular docking studies specifically focused on Benzo[b]selenophene-5-ol, 2,3-dihydro-. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov These studies provide insights into the binding affinity and the specific amino acid residues involved in the interaction.

For related heterocyclic compounds, molecular docking has been instrumental in identifying key interactions. For instance, studies on benzoxazole-based inhibitors have shown that van der Waals forces and the collective effect of multiple side chains in the active site, rather than single hydrogen bonds, determine the binding affinity. nih.gov Similarly, research on benzothiazole (B30560) inhibitors has utilized molecular docking to elucidate structure-activity relationships.

While direct data is absent for Benzo[b]selenophene-5-ol, 2,3-dihydro-, a hypothetical docking study would likely investigate interactions between the hydroxyl (-OH) group and the selenium atom of the benzoselenophene core with polar and sulfur-containing amino acid residues, respectively, within a target protein's binding site.

Interactions with Biological Macromolecules (e.g., DNA, Proteins) at a Mechanistic Level

Specific mechanistic studies on the interaction of Benzo[b]selenophene-5-ol, 2,3-dihydro- with biological macromolecules such as DNA and proteins have not been reported. However, research on the broader categories of benzoselenophenes and organoselenium compounds provides a foundation for understanding potential interactions.

Organoselenium compounds are known to interact with thiol-containing molecules, particularly proteins that have cysteine residues. nih.gov This interaction can result in the formation of a selenenyl-sulfide bond, which can modulate the activity of sulfhydryl enzymes. nih.gov This reactivity is a key aspect of the biological activity of many organoselenium compounds.

In the context of DNA, the benzoselenophene moiety has been explored as a DNA binding unit in synthetic analogs of natural products. It has been suggested that the benzoselenophene structure can enhance DNA binding affinity due to increased curvature and hydrophobicity. nih.gov Modifications to the benzoselenophene ring can further influence the selectivity and efficiency of DNA alkylation. nih.gov Some organoselenium compounds have also been found to act as histone deacetylase inhibitors, thereby influencing gene expression through epigenetic modifications. nih.gov

Table 1: Potential Interactions of Related Selenium Compounds with Biological Macromolecules

Compound ClassInteracting MacromoleculeType of InteractionPotential Consequence
Organoselenium CompoundsThiol-containing proteins (e.g., those with cysteine)Formation of selenenyl-sulfide bondsAlteration of enzyme activity
Benzoselenophene DerivativesDNAIntercalation, groove bindingInfluence on DNA replication/transcription
Organoselenium CompoundsHistonesInhibition of histone deacetylasesRegulation of gene expression

Use as Chemical Probes to Elucidate Biological Pathways (e.g., in cell biology, avoiding therapeutic claims)

There is no documented use of Benzo[b]selenophene-5-ol, 2,3-dihydro- as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, such as elucidating the function of a protein or a biological pathway. nih.gov

Given the reactivity of the selenium atom in organoselenium compounds, it is plausible that a molecule like Benzo[b]selenophene-5-ol, 2,3-dihydro- could be developed into a chemical probe. For instance, its ability to interact with specific cysteine residues in proteins could be exploited to label and identify novel protein targets. The benzoselenophene scaffold could also be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to facilitate the detection and analysis of its molecular interactions within a cellular context.

The development of such a probe would require extensive synthesis and biological evaluation to ensure specificity and minimal off-target effects.

Prospective Applications in Advanced Chemical Systems and Materials Non Biological and Non Clinical

Utility in Organic Synthesis as Versatile Reagents or Intermediates

While not widely documented as a commercial reagent, the synthesis of Benzo[b]selenophene-5-ol, 2,3-dihydro- itself highlights the reactivity of its precursors and its potential as a versatile synthetic intermediate. nih.gov The preparation has been achieved through a seleno-Claisen rearrangement of substituted allyl 4-methoxyphenyl (B3050149) selenides, followed by an intramolecular Markovnikov hydroselenation and subsequent O-demethylation. nih.gov This synthetic route underscores the accessibility of the dihydrobenzoselenophene scaffold.

The core structure of Benzo[b]selenophene-5-ol, 2,3-dihydro- possesses multiple reactive sites, including the phenolic hydroxyl group, the aromatic ring, and the selenium atom, making it a valuable building block for more complex molecules. The selenium atom, in particular, can be involved in various transformations characteristic of organoselenium chemistry. wikipedia.org For instance, selenides are known to be precursors to a variety of organoselenium reagents. wikipedia.org

Furthermore, related benzo[b]selenophene (B1597324) systems can be synthesized through methods like the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.gov This approach is compatible with a wide range of functional groups, indicating that the benzo[b]selenophene skeleton can be readily incorporated into diverse molecular architectures. nih.gov Solid-phase syntheses of 2,3-disubstituted benzo[b]selenophenes have also been developed, showcasing the adaptability of this heterocyclic system for combinatorial chemistry and the generation of molecular libraries. capes.gov.br These methodologies suggest that Benzo[b]selenophene-5-ol, 2,3-dihydro- could serve as a key intermediate, enabling the synthesis of a broad spectrum of novel compounds for materials science and catalysis research.

Applications in Materials Science and Organic Electronics

The incorporation of selenium into heterocyclic aromatic systems is a well-established strategy for enhancing the performance of organic electronic materials. nih.gov Selenium's larger atomic radius compared to sulfur leads to stronger intermolecular interactions and improved orbital overlap, which can facilitate charge transport. nih.gov

The intrinsic electronic properties of Benzo[b]selenophene-5-ol, 2,3-dihydro- make it an interesting candidate for semiconductor applications. Theoretical calculations have been used to determine key parameters that influence semiconductor behavior. nih.gov The adiabatic ionization potential (IP), which correlates with the highest occupied molecular orbital (HOMO) energy level, and the O-H bond dissociation enthalpy (BDE) have been calculated for the parent compound and its methylated analogues. nih.gov

Calculated Physicochemical Properties of Benzo[b]selenophene-5-ol Derivatives nih.gov
CompoundSubstituentsHomolytic O-H BDE (kcal/mol)Adiabatic IP (kcal/mol)
5aUnsubstituted80.6163.2
5g2,4,7-trimethyl76.3156.0

As shown in the table, increasing methyl substitution on the aromatic ring lowers both the BDE and the IP. nih.gov A lower ionization potential is often desirable in p-type organic semiconductors as it facilitates hole injection from the electrode. The tunability of these electronic properties through substitution offers a pathway to rationally design materials based on the Benzo[b]selenophene-5-ol core for specific electronic applications. nih.govgoogle.com

Studies on related, more extended benzoselenophene systems, such as 2,7-dialkyl researchgate.netbenzoselenopheno[3,2-b] researchgate.netbenzoselenophenes (Cn-BSBSs), have shown that subtle molecular modifications can significantly alter solid-state packing and, consequently, charge transport characteristics. researchgate.net This highlights the sensitivity of device performance to molecular structure within this class of materials.

The benzoselenophene scaffold is a promising component for active layers in OFETs. For example, high-performance OFETs have been developed from benzodiselenophenes. nih.gov The replacement of sulfur with selenium in thiophene-based molecules has been shown to enhance optoelectronic properties, a principle that extends to potential OLED applications. nih.gov Materials based on benzodithiophenes and their selenium analogues (benzodiselenophenes) exhibit good solubility and high charge carrier mobility, making them suitable for solution-processable fabrication of electronic devices. google.com

While Benzo[b]selenophene-5-ol, 2,3-dihydro- has not yet been explicitly integrated into such devices, its structural relatives have shown significant promise. Conjugated polymers incorporating selenophene-substituted benzodithiophene have been synthesized for use in organic solar cells, demonstrating the utility of the selenophene (B38918) unit in photovoltaic applications. iaea.org Similarly, benzothiazole (B30560) derivatives, which share structural similarities, are being explored for OLEDs and OFETs due to their tunable electronic and charge transport properties. nih.gov The phenolic group on Benzo[b]selenophene-5-ol, 2,3-dihydro- could also be used to tune solubility or as an anchor point for further functionalization to optimize performance in thin-film devices.

Role in Catalysis (e.g., Organoselenium Catalysis)

Organoselenium compounds have gained significant attention for their catalytic activity in a wide range of organic transformations. researchgate.net They can act as electrophiles, nucleophiles, monomers, and ligands for transition metals. researchgate.netresearchgate.net Selenium-containing catalysts are particularly effective in oxidation reactions, often operating under mild and controlled conditions. researcher.life

The catalytic cycle frequently involves the redox chemistry of the selenium atom, for example, the oxidation of a selenide (B1212193) to a selenoxide. wikipedia.orgrsc.org Benzo[b]selenophene-5-ol, 2,3-dihydro-, with its accessible selenium center, could potentially function as a recyclable catalyst. The phenolic group could influence the catalytic activity or be used to immobilize the catalyst on a solid support. Organoselenium ligands are known to form thermally stable and air-stable transition metal complexes that efficiently catalyze reactions like Heck and Suzuki-Miyaura couplings. researchgate.net The framework of these ligands can be modified to fine-tune the catalytic activity and selectivity of the metal complexes. researchgate.net Given these precedents, Benzo[b]selenophene-5-ol, 2,3-dihydro- represents a potential platform for developing novel organocatalysts or ligands for metal-catalyzed processes.

Development of Chemical Sensors and Molecular Switches

The development of chemical sensors and molecular switches often relies on molecules whose electronic or optical properties change in response to an external stimulus, such as the binding of an analyte or exposure to light. The structure of Benzo[b]selenophene-5-ol, 2,3-dihydro- contains features amenable to such applications.

The phenolic hydroxyl group is a known hydrogen-bond donor and can act as a binding site for various anions or neutral molecules. Analyte binding at this site could perturb the electronic structure of the entire benzoselenophene ring system. This perturbation could, in turn, lead to a detectable change in the molecule's absorption or fluorescence spectrum, forming the basis of a colorimetric or fluorometric sensor. The versatility of organic semiconductor materials, including derivatives of benzothiazole and other heterocycles, in fluorescence sensors is well-established. nih.gov

Furthermore, the selenium atom itself can interact with soft metal ions, potentially allowing for the development of sensors for heavy metals. The inherent redox activity of the selenide moiety could also be harnessed for electrochemical sensing applications. While specific research into the use of Benzo[b]selenophene-5-ol, 2,3-dihydro- as a sensor or switch is not yet available, its functional groups and heterocyclic core represent a promising starting point for the design of such advanced molecular systems.

Conclusion and Outlook for Future Research

Recapitulation of Key Academic Research Contributions

Academic inquiry into Benzo[b]selenophene-5-ol, 2,3-dihydro- has primarily focused on its synthesis and potential as an antioxidant. A pivotal study detailed the preparation of a series of its derivatives through a multi-step process involving a microwave-induced seleno-Claisen rearrangement of substituted allyl 4-methoxyphenyl (B3050149) selenides, followed by intramolecular hydroselenation and subsequent O-demethylation. nih.gov

The principal contribution of this research was the evaluation of these compounds as chain-breaking antioxidants. nih.gov Their capacity to inhibit the peroxidation of linoleic acid was systematically assayed, revealing important structure-activity relationships. It was found that antioxidant efficiency improved with increasing methyl substitution on the phenolic ring. nih.gov However, none of the synthesized derivatives surpassed the efficacy of α-tocopherol under the tested conditions. nih.gov

A significant finding was the regenerability of these antioxidants in the presence of a thiol reducing agent, N-acetylcysteine. nih.gov The unsubstituted parent compound, 2,3-dihydrobenzo[b]selenophene-5-ol, demonstrated a remarkably prolonged inhibition time compared to α-tocopherol, highlighting the crucial role of the selenium atom in the regeneration cycle. nih.gov This process involves the continuous oxidation of the thiol to its corresponding disulfide, which was confirmed by sampling the aqueous phase during the peroxidation experiments. nih.gov In the absence of the thiol, the antioxidant activity was short-lived. nih.gov

Antioxidant Activity of 2,3-dihydrobenzo[b]selenophene-5-ol Derivatives

Data from the azo-initiated peroxidation of linoleic acid, showing the effect of methyl substitution on antioxidant efficiency (Rinh) and regenerability (Tinh) in the presence of N-acetylcysteine. nih.gov

CompoundSubstituentsInhibited Rate (Rinh, µM/h)Inhibition Time (Tinh, min)
Unsubstituted (5a)None46>320
Trimethylated (5g)2,4,7-trimethyl2660
α-Tocopherol (Standard)N/A2290

Identification of Unexplored Synthetic Methodologies and Chemical Transformations

While a viable synthetic route to Benzo[b]selenophene-5-ol, 2,3-dihydro- has been established, there remain numerous modern synthetic strategies in organoselenium chemistry that are yet to be explored for this particular scaffold. nih.gov The development of more efficient, sustainable, and versatile methods is a key area for future work.

Advanced Cyclization Strategies: The synthesis of 2,3-disubstituted benzo[b]selenophenes has been achieved via electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.gov Adapting this methodology could provide a modular route to a wider variety of derivatives of the title compound, potentially tolerating a broader range of functional groups under mild conditions. nih.gov

Use of Elemental Selenium: Recent progress in organoselenium chemistry has focused on using elemental selenium, which is stable, affordable, and easier to handle than many traditional selenium reagents. researchgate.net Developing synthetic protocols that utilize elemental selenium for the construction of the benzo[b]selenophene (B1597324) core would represent a significant advance in green chemistry. researchgate.netuconn.edu

Novel Building Blocks: The use of versatile building blocks like vinyl selenones in domino reactions and multi-component syntheses has proven effective for constructing complex carbo- and heterocycles. mdpi.comresearchgate.net Investigating the application of such reagents could open new synthetic disconnections and pathways to the target molecule and its analogues.

Post-Synthetic Modification: Research has largely focused on the synthesis of the core structure. Future work should explore the chemical transformation of the existing functional groups. For instance, derivatization of the 5-hydroxyl group or selective functionalization of the C2 and C3 positions of the dihydro-selenophene ring could yield a library of new compounds for biological screening.

Frontiers in Advanced Mechanistic Studies and Computational Modeling

A foundational understanding of the antioxidant mechanism of Benzo[b]selenophene-5-ol, 2,3-dihydro- has been established, but deeper mechanistic insights can be gained through advanced experimental and computational techniques. nih.gov

Initial computational studies on this class of compounds used density functional theory (DFT) to calculate homolytic O-H bond dissociation enthalpies (BDEs) and adiabatic ionization potentials (IPs). nih.gov These calculations supported experimental findings, showing that BDEs and IPs decrease with increasing methyl substitution, which correlates with increased antioxidant activity. nih.gov The calculated BDE for the trimethylated derivative was in reasonable agreement with the value determined experimentally via a radical equilibration method. nih.gov

Calculated Physicochemical Properties of Antioxidants

Data from (RO)B3LYP/LANL2DZdp//B3LYP/LANL2DZ modeling to determine properties related to antioxidant activity. nih.gov

CompoundO-H Bond Dissociation Enthalpy (BDE, kcal/mol)Adiabatic Ionization Potential (IP, kcal/mol)
Unsubstituted (5a)80.6163.2
Trimethylated (5g)76.3156.0

Future research frontiers in this area include:

Advanced Mechanistic Probes: The precise molecular interactions underlying the thiol-dependent regeneration cycle remain to be fully elucidated. nih.govnih.gov Advanced spectroscopic techniques, particularly 77Se NMR spectroscopy, could provide direct information about the selenium-centered intermediates formed during the catalytic process. acs.orgrsc.org

Expanded Computational Analysis: While initial DFT studies were informative, more sophisticated computational methods can be applied. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could be developed to build predictive models for antioxidant activity across a larger library of derivatives. nih.gov Furthermore, molecular docking simulations could explore potential interactions with specific biological targets, such as the active sites of enzymes like glutathione (B108866) peroxidase, for which many organoselenium compounds are known mimics. nih.govnih.gov

Thiol Specificity and Reactivity: The interaction between organoselenium compounds and thiols is central to their biological activity and toxicity. nih.gov A detailed investigation into the kinetics and selectivity of the reaction between the phenoxyl radical of Benzo[b]selenophene-5-ol and various biological thiols would provide critical insights into its potential behavior in a complex cellular environment.

Emerging Directions in Functional Materials and Chemical Biology Tool Development

Beyond its role as a regenerable antioxidant, the Benzo[b]selenophene-5-ol, 2,3-dihydro- scaffold holds potential for development in other areas of materials science and chemical biology. The unique electronic properties of organoselenium heterocycles are increasingly being exploited in advanced applications.

Organic Electronics: Benzo[b]selenophene-based molecules have been investigated for their optoelectronic properties. nih.gov The replacement of sulfur with selenium in thiophene-containing molecules has been shown to enhance performance in devices like organic field-effect transistors (OFETs). nih.gov Fused-ring systems containing benzo[b]selenophene have been successfully synthesized and shown to be promising hole-transporting materials. researchgate.net Future research could focus on synthesizing polymers or oligomers of Benzo[b]selenophene-5-ol, 2,3-dihydro- and evaluating their semiconductor properties for use in organic electronics.

Chemical Biology Probes: The reactivity of the selenium center could be harnessed to design chemical tools. For example, by modifying the core structure, it may be possible to create fluorescent probes that respond to changes in the cellular redox environment or to the presence of specific reactive oxygen species. rsc.org The development of chiral organoselenium compounds has also become a significant area, with applications as intermediates in asymmetric synthesis and as chiral catalysts. mdpi.com

Bioactive Scaffolds: Organoselenium compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. nih.govnih.govtandfonline.com The benzo[b]selenophene scaffold is considered a bioisostere of naphthalene (B1677914) and other biologically active heterocycles like indole (B1671886) and benzofuran. researchgate.net This suggests that derivatives of Benzo[b]selenophene-5-ol, 2,3-dihydro- could be synthesized and screened for other pharmacological activities, potentially leading to the discovery of new therapeutic agents. acs.org

Challenges and Opportunities within the Broader Field of Organoselenium Heterocyclic Chemistry

The future development of Benzo[b]selenophene-5-ol, 2,3-dihydro- and related compounds is intrinsically linked to the broader challenges and opportunities within organoselenium heterocyclic chemistry.

Challenges:

Synthetic Complexity: The synthesis of complex heterocyclic molecules often requires multi-step procedures that can be inefficient and lack modularity, making the generation of diverse compound libraries difficult. numberanalytics.comnumberanalytics.com

Toxicity and Handling: Selenium and many of its compounds are toxic, which can pose significant challenges for synthesis, purification, and therapeutic development. ijpsonline.com The malodorous nature of some selenium reagents also presents practical laboratory difficulties. rsc.org

Mechanistic Uncertainty: The precise mechanisms of action for many biologically active organoselenium compounds are not fully understood, complicating rational drug design. nih.gov The ability of selenium compounds to act as both pro-oxidants and antioxidants depending on the context adds another layer of complexity. nih.gov

Opportunities:

Green and Sustainable Synthesis: There is a major opportunity to develop more environmentally friendly synthetic methods. numberanalytics.com The increased use of elemental selenium, flow chemistry, and mechanochemistry can reduce waste and improve the safety and efficiency of organoselenium compound synthesis. researchgate.netuconn.edu

Interdisciplinary Applications: The greatest potential for the field lies at the interface of organic chemistry with biology, medicine, and materials science. frontiersin.org By leveraging interdisciplinary approaches, researchers can design and create novel selenium-containing heterocycles for specific functions, from targeted anticancer agents to high-performance electronic materials. pulsus.comresearchgate.net

Computational Co-Design: Advances in computational chemistry allow for the in-silico design and screening of new compounds with desired properties and reduced toxicity before their synthesis is attempted. nih.gov This approach can save significant time and resources, accelerating the discovery of new functional molecules. nih.govnih.gov

By addressing these challenges and capitalizing on emerging opportunities, the scientific community can unlock the full potential of Benzo[b]selenophene-5-ol, 2,3-dihydro- and the wider class of organoselenium heterocycles.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3-dihydrobenzo[b]selenophene-5-ol derivatives?

The synthesis typically involves a seleno-Claisen rearrangement and intramolecular hydroselenation. Key steps include:

Preparation of allyl aryl selenides from methyl-substituted 4-bromoanisoles via Grignard reagent formation, selenium insertion, and allylation of areneselenolates.

Microwave-assisted seleno-Claisen rearrangement/ring-closure to yield 5-methoxy intermediates.

O-demethylation with BBr₃ to obtain the phenolic target compound.
This method allows systematic substitution in the aromatic moiety for structure-activity studies .

Q. How is the antioxidant capacity of 2,3-dihydrobenzo[b]selenophene-5-ol evaluated experimentally?

Two primary models are used:

  • Two-phase systems : Measures inhibition of lipid peroxidation in heterogeneous media (e.g., linoleic acid/water emulsions).
  • Homogeneous phase systems : Assesses radical-trapping activity in solvents like chlorobenzene using initiators (e.g., AIBN) and oxidizable substrates (e.g., styrene).
    Kinetic parameters (e.g., inhibition rate constants, stoichiometric factors) are quantified via oxygen uptake or substrate consumption assays .

Q. What spectroscopic techniques are used to characterize 2,3-dihydrobenzo[b]selenophene-5-ol derivatives?

  • NMR spectroscopy : Confirms regiochemistry and substitution patterns.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation pathways.
  • UV-Vis spectroscopy : Monitors electronic transitions relevant to antioxidant activity.
    Crystallographic data may also be employed for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant efficiency data across different experimental models?

Discrepancies between homogeneous and two-phase systems often arise from differences in solubility, radical diffusion rates, or interfacial interactions. To address this:

Normalize data using solvent polarity or partition coefficients.

Compare stoichiometric factors (e.g., number of radicals trapped per molecule) across models.

Validate findings with complementary assays like ESR spectroscopy to detect radical intermediates .

Q. What strategies optimize the regeneration of 2,3-dihydrobenzo[b]selenophene-5-ol’s antioxidant activity?

Regeneration involves reducing oxidized selenium species (e.g., selenoxides) back to active selenol forms. Methods include:

Chemical reductants : Ascorbic acid or glutathione under controlled pH.

Electrochemical reduction : Applied potentials tailored to the compound’s redox profile.

Enzymatic systems : NADPH-dependent reductase enzymes.
Cyclic voltammetry can identify optimal regeneration conditions .

Q. How does 2,3-dihydrobenzo[b]selenophene-5-ol compare to Vitamin E in chain-breaking antioxidant efficiency?

Comparative studies use:

Competitive inhibition assays : Co-incubating both antioxidants with a radical source (e.g., AMVN).

Theoretical calculations : HOMO/LUMO energies to predict electron-transfer efficiency.

In vivo models : Measuring lipid peroxidation biomarkers (e.g., MDA levels) in biological tissues.
The compound often shows higher per-radical scavenging efficiency but lower lipid solubility than Vitamin E .

Q. What safety protocols are critical when handling selenium-containing compounds like 2,3-dihydrobenzo[b]selenophene-5-ol?

  • Containment : Use fume hoods and sealed systems to avoid inhalation/contact.
  • Waste disposal : Neutralize selenium waste with FeCl₃ to form insoluble FeSe.
  • Protective equipment : Nitrile gloves and lab coats to prevent dermal exposure.
  • Monitoring : Regular selenium level checks in lab personnel via urinary assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.